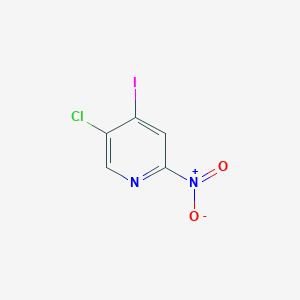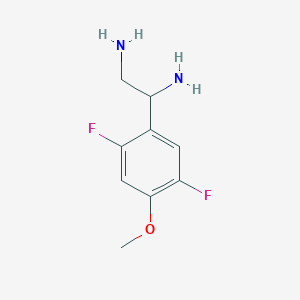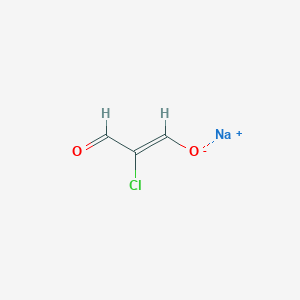
Sodium 2-chloro-3-oxoprop-1-en-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-chloro-3-oxoprop-1-en-1-olate is a chemical compound with significant importance in various scientific fields. It is characterized by its unique structure, which includes a sodium ion bonded to a 2-chloro-3-oxoprop-1-en-1-olate moiety. This compound is known for its reactivity and versatility in chemical synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-chloro-3-oxoprop-1-en-1-olate typically involves the reaction of 2-chloro-3-oxoprop-1-en-1-ol with a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used bases include sodium hydroxide and sodium methoxide. The reaction is usually performed in an organic solvent such as ethanol or methanol, and the temperature is maintained at a moderate level to optimize the yield.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and high yield. The product is then purified through crystallization or other separation techniques to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 2-chloro-3-oxoprop-1-en-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Sodium 2-chloro-3-oxoprop-1-en-1-olate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of Sodium 2-chloro-3-oxoprop-1-en-1-olate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity allows it to modify proteins, nucleic acids, and other biomolecules, leading to changes in their function and activity. The specific pathways involved depend on the context of its use, whether in chemical synthesis or biological research.
Comparaison Avec Des Composés Similaires
- Sodium 3-ethoxy-3-oxoprop-1-en-1-olate
- Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate
- Sodium (E)-3-(benzo[d][1,3]dioxol-5-yl)-3-oxoprop-1-en-1-olate
Comparison: Sodium 2-chloro-3-oxoprop-1-en-1-olate is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties. Compared to similar compounds, it offers different substitution patterns and reactivity profiles, making it valuable for specific applications in synthesis and research.
Propriétés
Formule moléculaire |
C3H2ClNaO2 |
|---|---|
Poids moléculaire |
128.49 g/mol |
Nom IUPAC |
sodium;(Z)-2-chloro-3-oxoprop-1-en-1-olate |
InChI |
InChI=1S/C3H3ClO2.Na/c4-3(1-5)2-6;/h1-2,5H;/q;+1/p-1/b3-1-; |
Clé InChI |
OMHGFBSFGROTLT-SPNQZIMRSA-M |
SMILES isomérique |
C(=C(/C=O)\Cl)\[O-].[Na+] |
SMILES canonique |
C(=C(C=O)Cl)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Tert-butyl 5-methyl 2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate](/img/structure/B13033815.png)

![5-Methyl-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B13033824.png)
![3-[(tert-Butoxycarbonyl)amino]-2-chloro-5-methylisonicotinicacid](/img/structure/B13033825.png)
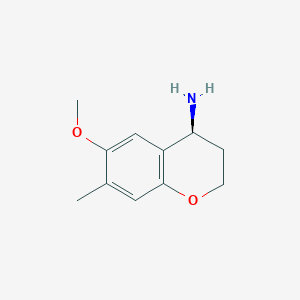
![(1R)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13033846.png)
![(E)-tert-butylamino(4-hydroxybenzo[b]thiophen-2-yl)methylenecarbamate](/img/structure/B13033851.png)
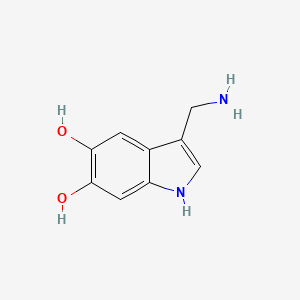
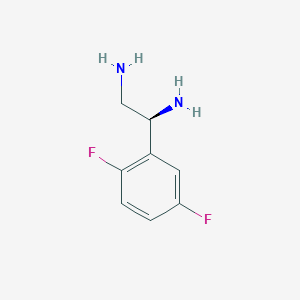
![(2-amino-6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)(6-(tert-butyl)pyridin-3-yl)methanone](/img/structure/B13033864.png)

